Etretinate is known to undergo hydrolysis, primarily by esterases, resulting in the formation of its major metabolite, acitretin. [] This conversion is influenced by factors such as the presence of esterase enzymes and the cellular environment. [] UV irradiation, particularly UVB (280-320 nm) and UVA (320-400 nm), can induce cis-isomerization of etretinate, leading to the formation of 13-cis-etretinate. [] This isomerization has been observed both in vitro and in vivo. []
Etretinate is classified under the category of retinoids, which are compounds that exhibit similar biological activity to vitamin A. It is specifically recognized as an ethyl ester derivative of acitretin, which is its active metabolite. The compound was first synthesized in the early 1970s and has been utilized in clinical settings for its therapeutic properties against keratinization disorders.
The synthesis of etretinate can be achieved through several methods. One notable approach involves the reaction of acitretin with activating reagents such as 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole in the presence of ethanol. This process allows for the formation of etretinate with improved yields and purity suitable for pharmaceutical applications .
Another method includes the cross-metathesis approach, which constructs the polyene chain characteristic of retinoids. This method utilizes various catalysts to facilitate the reaction between different olefins, leading to the desired retinoid structure .
Etretinate has a complex molecular structure characterized by a long polyene chain and several functional groups. Its chemical formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms. The structure features a tetraenoate side chain that is crucial for its biological activity.
The molecular structure can be represented as follows:
Etretinate undergoes various chemical reactions that are significant for its pharmacological activity. One key reaction is its conversion to acitretin upon metabolic processes in the body. This transformation involves hydrolysis and is crucial for exerting its therapeutic effects .
Additionally, etretinate can participate in isomerization reactions under certain conditions (e.g., thermal or photochemical), which may alter its efficacy and bioavailability. The ability to switch between different isomers allows for flexibility in therapeutic applications .
The mechanism of action of etretinate primarily involves its binding to nuclear receptors within cells. Once inside the cell, etretinate binds to cytosolic retinoic acid-binding proteins that transport it to the nucleus. In the nucleus, it interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell differentiation and proliferation.
This binding initiates a cascade of events that modulate transcription factors involved in keratinocyte differentiation and inflammatory responses. Etretinate has been shown to reduce the expression of pro-inflammatory cytokines and promote normal skin cell turnover .
Etretinate has been predominantly used in dermatology for treating skin disorders such as psoriasis and other keratinization disorders. Its effectiveness stems from its ability to normalize skin cell production and reduce inflammation.
In addition to dermatological applications, research continues into potential uses in oncology due to its effects on cellular differentiation and proliferation pathways . Studies are exploring how etretinate may influence cancer cell behavior or aid in combination therapies for skin cancers.
Etretinate (ethyl ester of acitretin) emerged from systematic efforts to optimize vitamin A's therapeutic potential while minimizing toxicity. First-generation retinoids like tretinoin (all-trans retinoic acid) and isotretinoin (13-cis retinoic acid) demonstrated efficacy in dermatological conditions but exhibited significant drawbacks: rapid systemic clearance, photosensitivity, and hypervitaminosis A syndrome at therapeutic doses [7]. To address these limitations, Hoffmann–La Roche chemists designed etretinate as part of the arotinoid class—characterized by aromatization of the beta-ionone ring and conjugated polyene side chains [1] [4]. This structural modification conferred enhanced metabolic stability and receptor binding specificity compared to alicyclic predecessors [7].
Key structural innovations included:
Table 1: Structural Evolution from Vitamin A to Arotinoids
Compound | Beta-Ionone Ring | Side Chain Modifications | Key Chemical Features |
---|---|---|---|
Retinol (Vit A) | Cyclic | Hydroxylated isoprenoid chain | High toxicity, rapid oxidation |
Tretinoin | Cyclic | All-trans carboxylic acid | Short half-life (0.5–2 hr), photolabile |
Isotretinoin | Cyclic | 13-cis carboxylic acid | Teratogenic, moderate stability |
Etretinate | Aromatic | Ethyl ester tetraenoic chain | Enhanced lipophilicity, sustained release |
The transition to second-generation retinoids was driven by pharmacodynamic and pharmacokinetic objectives: prolonged tissue retention, reduced CYP450-mediated metabolism, and selective RAR activation. Etretinate exemplified this evolution through:
Despite these advances, etretinate’s extreme lipophilicity led to adipose tissue sequestration and prolonged teratogenic risk post-treatment [1] [6]. This necessitated third-gen agents like bexarotene (selective RXR agonist) with improved safety profiles.
Table 2: Pharmacokinetic Comparison of Key Retinoids
Parameter | Tretinoin | Isotretinoin | Etretinate | Acitretin |
---|---|---|---|---|
Half-life (days) | 0.02–0.05 | 0.5–1 | 120 | 2.1 |
Protein Binding (%) | >95 | >99 | >99 | >99 |
Lipophilicity (Log P) | 6.0 | 6.5 | 6.5 | 5.0 |
Primary Metabolite | 4-oxo-tretinoin | 4-oxo-isotretinoin | Acitretin | 13-cis-acitretin |
Hoffmann–La Roche pioneered scalable synthesis of etretinate, culminating in US Patent 4,105,681 (1978) and 4,215,215 (1980) [4] [10]. The patented route featured a phosphonate-based Wittig reaction to assemble the polyene chain, optimizing yield and stereoselectivity:
Key Industrial Process Steps:
Critical innovations included:
Table 3: Hoffmann–La Roche Patents for Etretinate Synthesis
Patent Number | Year | Key Innovation | Impact on Yield/Purity |
---|---|---|---|
US 4,105,681 | 1978 | Wittig route using phosphonate reagents | Yield ↑ 42% → 78% |
US 4,215,215 | 1980 | Low-temperature crystallization protocol | Purity ↑ 92% → 99.5% |
CN 101747194B | 2012 | Non-chlorinated solvent system | Isomer reduction >90% |
Hoffmann–La Roche’s synthesis patents established etretinate as the first commercially viable oral retinoid for psoriasis, though later superseded by acitretin (etretinate’s free acid) due to pharmacokinetic refinements [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7